![molecular formula C23H30ClN3O2 B2722928 4-((1-(3-(3,4-dimethylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)methyl)morpholine hydrochloride CAS No. 1215825-14-1](/img/structure/B2722928.png)
4-((1-(3-(3,4-dimethylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)methyl)morpholine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-((1-(3-(3,4-dimethylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)methyl)morpholine hydrochloride is a useful research compound. Its molecular formula is C23H30ClN3O2 and its molecular weight is 415.96. The purity is usually 95%.
BenchChem offers high-quality 4-((1-(3-(3,4-dimethylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)methyl)morpholine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((1-(3-(3,4-dimethylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)methyl)morpholine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activity
- A study by Özil et al. (2018) detailed the synthesis of benzimidazole derivatives containing a morpholine skeleton, which demonstrated significant in vitro antioxidant activities and glucosidase inhibition. These compounds were synthesized through a 'onepot' nitro reductive cyclization reaction, showcasing their potential as glucosidase inhibitors with additional antioxidant properties (Özil, C. Parlak, & N. Baltaş, 2018).
Corrosion Inhibition
- Research by Yadav et al. (2016) explored the inhibitive action of synthesized benzimidazole derivatives on corrosion of N80 steel in hydrochloric acid. These derivatives, including morpholine-based compounds, showed high efficiency as corrosion inhibitors, indicating their potential industrial applications in protecting metals against corrosion (Yadav et al., 2016).
Crystal Structure and Biological Screening
- A study by Mamatha S.V et al. (2019) focused on the synthesis, crystal structure, and biological activity screening of a morpholine derivative. This compound exhibited remarkable anti-TB activity and superior anti-microbial activity, underlining the therapeutic potential of morpholine derivatives in treating infectious diseases (Mamatha S.V et al., 2019).
Antioxidant Activities of Morpholine Derivatives
- The antioxidant activities of novel morpholine derivatives were studied by Kol et al. (2016), demonstrating significant activity in metal chelating effects. These findings highlight the potential of morpholine derivatives in developing antioxidant therapies (Kol et al., 2016).
Enhancement of Ethanol Production
- Kahani et al. (2017) investigated the use of novel morpholinium ionic liquids for the pretreatment of rice straw, enhancing ethanol production. This research points to the application of morpholine derivatives in biofuel production, showcasing their utility in improving the efficiency of bioethanol production processes (Kahani et al., 2017).
properties
IUPAC Name |
4-[[1-[3-(3,4-dimethylphenoxy)propyl]benzimidazol-2-yl]methyl]morpholine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O2.ClH/c1-18-8-9-20(16-19(18)2)28-13-5-10-26-22-7-4-3-6-21(22)24-23(26)17-25-11-14-27-15-12-25;/h3-4,6-9,16H,5,10-15,17H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIQDXEZLRLHMOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCCCN2C3=CC=CC=C3N=C2CN4CCOCC4)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

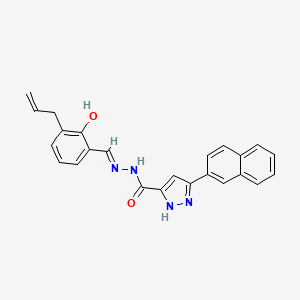
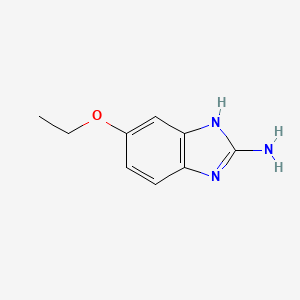
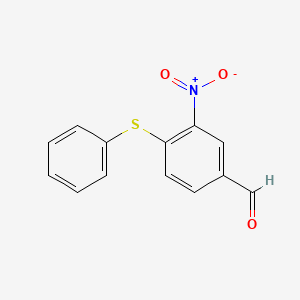
![5-bromo-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide](/img/structure/B2722852.png)
![ethyl 3-(8-(5-chloro-2-methylphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2722853.png)
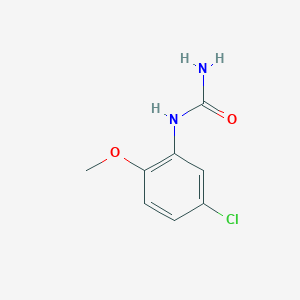
![3-Cyclopropyl-1-[1-(1-methanesulfonylpiperidine-4-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B2722855.png)
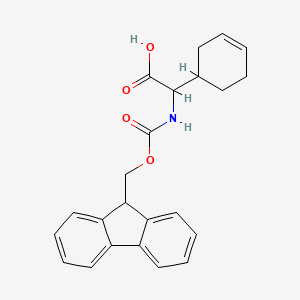
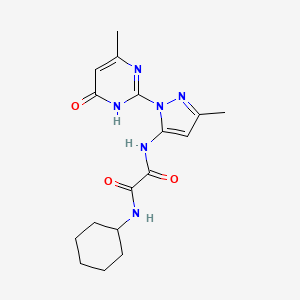

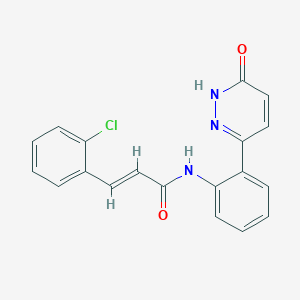
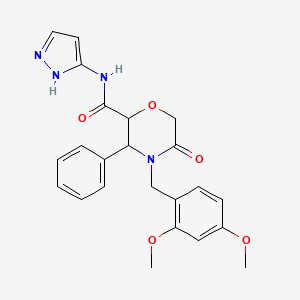
![6-Methyl-4-azaspiro[2.4]heptane hydrochloride](/img/structure/B2722866.png)
![2-Chloro-1-[4-[methyl-[[3-(trifluoromethyl)phenyl]methyl]amino]piperidin-1-yl]propan-1-one](/img/structure/B2722867.png)